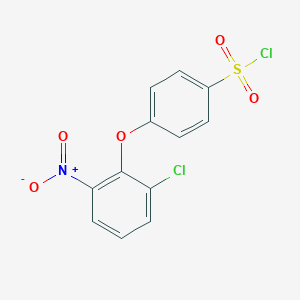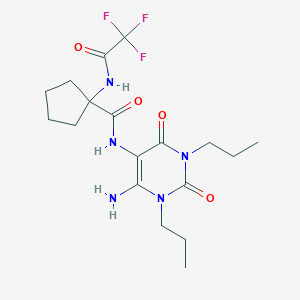
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil is a synthetic compound that has gained attention in scientific research for its potential in drug development. The compound is also known as TFA-CDU or TFA-5'-amino-1',3'-dipropyl-5-(N-trifluoroacetyl) cyclopentene-1-carboxamide-2,4-dione.
作用機序
The mechanism of action of TFA-CDU involves the inhibition of thymidylate synthase, an enzyme that is required for the synthesis of DNA. TFA-CDU binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and proliferation.
生化学的および生理学的効果
TFA-CDU has been shown to have low toxicity in vitro and in vivo studies. In animal studies, TFA-CDU has been shown to have a half-life of 4-5 hours and is eliminated primarily through the urine. TFA-CDU has also been shown to have low protein binding, which may contribute to its low toxicity.
実験室実験の利点と制限
TFA-CDU has several advantages for lab experiments. It has low toxicity, which makes it suitable for in vitro and in vivo studies. It is also stable under physiological conditions, which allows for its use in cell culture and animal studies. However, the synthesis method for TFA-CDU is complex and requires expertise in organic chemistry. TFA-CDU is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
TFA-CDU has potential in the development of new anti-cancer and antiviral drugs. Future research could focus on optimizing the synthesis method for TFA-CDU to make it more cost-effective. Further studies could also investigate the potential of TFA-CDU in combination with other drugs for the treatment of cancer and viral infections. Additionally, the mechanism of action of TFA-CDU could be further elucidated to better understand its potential in drug development.
科学的研究の応用
TFA-CDU has been studied for its potential as an anti-cancer agent. In vitro studies have shown that TFA-CDU inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. TFA-CDU has also been studied for its potential in the treatment of viral infections, such as HIV and hepatitis C.
特性
CAS番号 |
161918-62-3 |
|---|---|
製品名 |
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil |
分子式 |
C18H26F3N5O4 |
分子量 |
433.4 g/mol |
IUPAC名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H26F3N5O4/c1-3-9-25-12(22)11(13(27)26(10-4-2)16(25)30)23-14(28)17(7-5-6-8-17)24-15(29)18(19,20)21/h3-10,22H2,1-2H3,(H,23,28)(H,24,29) |
InChIキー |
YAGKZWAZPKFHBU-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
同義語 |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1-[(trifluoroacetyl)amino]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

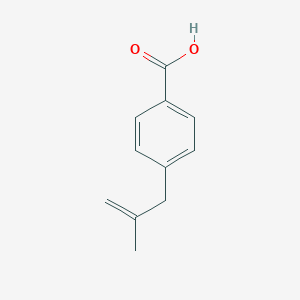
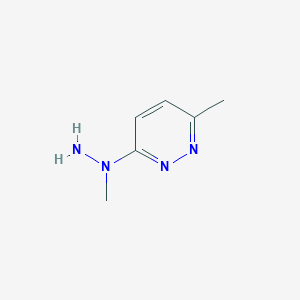
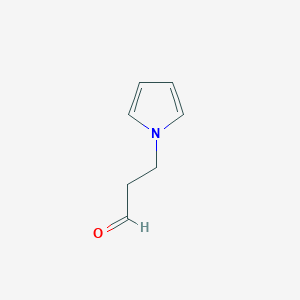
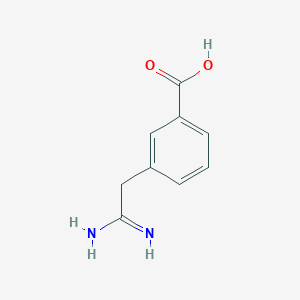
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
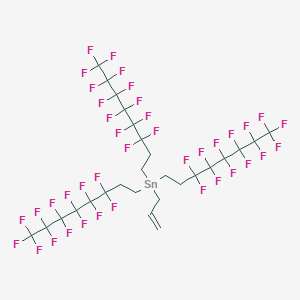
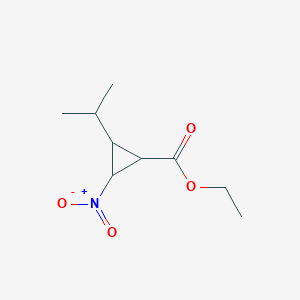
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
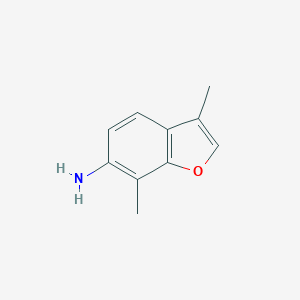
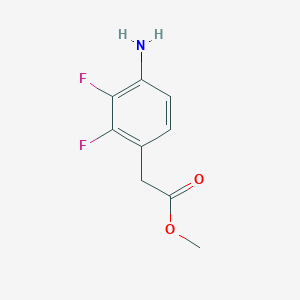
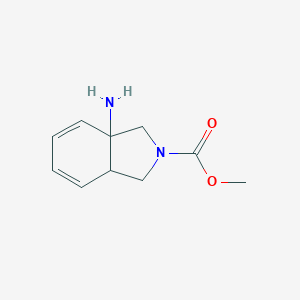
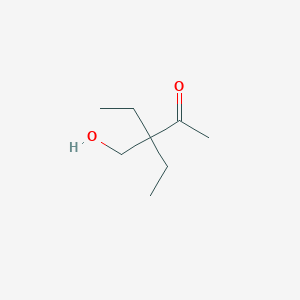
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
